REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:11])[N:6]([CH2:8][CH2:9]O)[CH:7]=1.P(Br)(Br)[Br:13]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:11])[N:6]([CH2:8][CH2:9][Br:13])[CH:7]=1
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Name
|
|
Quantity
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460 mg
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Type
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reactant
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Smiles
|
BrC=1C=CC(N(C1)CCO)=O
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Name
|
|
Quantity
|
595 μL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
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Name
|
|
Quantity
|
5 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A precipitate formed at 0° C
|
Type
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CUSTOM
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Details
|
The mixture was partitioned between CH2Cl2 and 5% NaHCO3 (vigorous gas evolution)
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Type
|
EXTRACTION
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Details
|
The aqueous was extracted with CH2Cl2 (2×10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organics were dried over MgSO4
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Type
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CONCENTRATION
|
Details
|
concentrated to a white solid
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC(N(C1)CCBr)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |